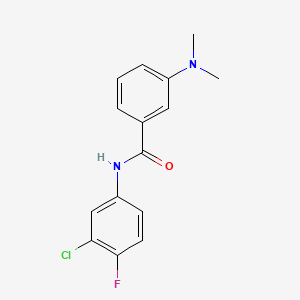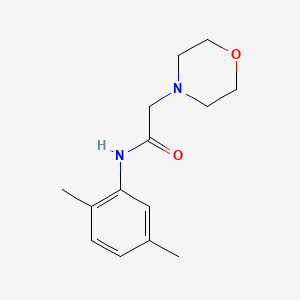![molecular formula C14H13N3O2 B5507150 5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5507150.png)
5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one, also known as MPP, is a heterocyclic compound that has shown promising results in scientific research. MPP is synthesized through a multi-step process that involves the use of various reagents and catalysts.
作用机制
The mechanism of action of 5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including topoisomerase II and cyclin-dependent kinase 2. It has also been shown to induce the expression of p53, a tumor suppressor protein, and activate the caspase cascade, leading to apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. This compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and cyclin-dependent kinase 2. It has also been shown to induce the expression of p53, a tumor suppressor protein, and activate the caspase cascade, leading to apoptosis.
实验室实验的优点和局限性
5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one has several advantages and limitations for lab experiments. One of the advantages of this compound is its ability to inhibit the growth of cancer cells and induce apoptosis. This makes it a potential candidate for the development of anticancer drugs. Another advantage of this compound is its neuroprotective effects, which make it a potential candidate for the development of drugs for the treatment of Alzheimer's disease and Parkinson's disease. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo.
未来方向
There are several future directions for the research on 5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one. One of the future directions is to study the mechanism of action of this compound in more detail to understand its potential therapeutic applications. Another future direction is to develop more efficient synthesis methods for this compound to increase its availability for research. Additionally, further research is needed to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its potential as a therapeutic agent. Finally, more studies are needed to investigate the potential side effects of this compound and its safety profile.
合成方法
5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction between 3-phenylpyrazole and ethyl glyoxylate in the presence of a base to form 5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one. The second step involves the protection of the carbonyl group using methoxymethyl chloride in the presence of a base to form this compound.
科学研究应用
5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one has shown promising results in scientific research. It has been studied extensively for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
5-(methoxymethyl)-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-19-9-11-7-13(18)17-14(16-11)12(8-15-17)10-5-3-2-4-6-10/h2-8,15H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLOHHSSFOFTOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)N2C(=N1)C(=CN2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203247 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5507074.png)
![N-biphenyl-2-yl-N'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)urea](/img/structure/B5507082.png)
![1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5507083.png)

![{4-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5507099.png)
![N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-furamide](/img/structure/B5507102.png)
![(1S*,5R*)-3-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5507118.png)
![2-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-indole](/img/structure/B5507121.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5507124.png)


![5-(2-hydroxyethyl)-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5507134.png)
![7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5507147.png)
![8-[4-(3-hydroxy-3-methylbutyl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5507156.png)